molecular formula C10H10ClFO3 B14756377 5-Chloro-3-fluoro-2-isopropoxybenzoic acid

5-Chloro-3-fluoro-2-isopropoxybenzoic acid

Katalognummer: B14756377
Molekulargewicht: 232.63 g/mol
InChI-Schlüssel: UXEDEBLVVKFJAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-fluoro-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and isopropoxy groups attached to the benzene ring

Vorbereitungsmethoden

The synthesis of 5-Chloro-3-fluoro-2-isopropoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.

    Esterification: Formation of the isopropoxy group through esterification reactions.

    Hydrolysis: Conversion of ester intermediates to the final carboxylic acid form.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.

Analyse Chemischer Reaktionen

5-Chloro-3-fluoro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Esterification and Hydrolysis: The isopropoxy group can be modified through esterification or hydrolysis reactions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for esterification and hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-3-fluoro-2-isopropoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-3-fluoro-2-isopropoxybenzoic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-3-fluoro-2-isopropoxybenzoic acid can be compared with other similar compounds, such as:

    5-Chloro-2-fluoro-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-Chloro-3-fluoro-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Eigenschaften

Molekularformel

C10H10ClFO3

Molekulargewicht

232.63 g/mol

IUPAC-Name

5-chloro-3-fluoro-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H10ClFO3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5H,1-2H3,(H,13,14)

InChI-Schlüssel

UXEDEBLVVKFJAU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1F)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.